N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea
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Overview
Description
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea is an organic compound that features a biphenyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea typically involves the reaction of 2-bromomethyl-1,1’-biphenyl with butylamine to form the corresponding amine derivative. This intermediate is then reacted with thiourea under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea involves its interaction with specific molecular targets. The biphenyl moiety allows for strong π-π interactions with aromatic residues in proteins, while the thiourea group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Thiourea: Contains the thiourea moiety without the biphenyl group.
N-Butylthiourea: Similar structure but lacks the biphenyl group.
Uniqueness
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea is unique due to the combination of the biphenyl and thiourea groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
501936-59-0 |
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Molecular Formula |
C18H22N2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-butyl-3-[(2-phenylphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H22N2S/c1-2-3-13-19-18(21)20-14-16-11-7-8-12-17(16)15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H2,19,20,21) |
InChI Key |
KPEKXTUJVGZOKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NCC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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